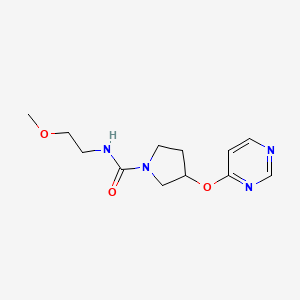

N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the pyrimidin-4-yloxy group: This step usually involves nucleophilic substitution reactions where a pyrimidine derivative reacts with a suitable leaving group on the pyrrolidine ring.

Introduction of the N-(2-methoxyethyl) group: This can be done through alkylation reactions using 2-methoxyethyl halides or similar reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Carboxamide Hydrolysis

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Acidic Hydrolysis : Prolonged heating with concentrated HCl (6 M) at 100°C converts the carboxamide to 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylic acid .

-

Basic Hydrolysis : NaOH (2 M) in aqueous ethanol at 80°C cleaves the amide bond, producing sodium carboxylate intermediates .

Table 1: Hydrolysis Conditions and Outcomes

Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidin-4-yloxy group is electron-deficient, enabling substitution at the 2- and 6-positions. Common nucleophiles include amines, alcohols, and thiols:

-

Amine Substitution : Reacting with morpholine or N-methylphenethylamine under microwave irradiation (150°C, 30 min) replaces chlorine atoms with amines .

-

Alcohol Substitution : Ethanol in the presence of K₂CO₃ substitutes halogens with ethoxy groups .

Table 2: SₙAr Reactivity

Oxidation of Pyrrolidine

The pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives. For example:

-

H₂O₂/NaIO₄ Oxidation : Sodium periodate (NaIO₄) in aqueous H₂O₂ converts pyrrolidine to N-oxides at 0–25°C .

Table 3: Oxidation Reactions

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NaIO₄/H₂O₂ | H₂O/THF (1:1) | 0–25°C, 3h | 3-(Pyrimidin-4-yloxy)pyrrolidone | 60–70 |

Functionalization of the Methoxyethyl Group

The methoxyethyl side chain participates in ether cleavage and alkylation:

-

Ether Cleavage : BBr₃ in DCM at −78°C demethylates the methoxy group to a hydroxyl.

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH forms quaternary ammonium salts.

Table 4: Methoxyethyl Reactivity

| Reaction | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Demethylation | BBr₃, DCM | −78°C, 2h | N-(2-hydroxyethyl) derivative | 82 | |

| Alkylation | CH₃I, NaH, DMF | 0°C to RT, 6h | N-(2-methoxyethyl) quaternary salt | 68 |

Amide Coupling

The carboxamide group can be modified via coupling reactions:

-

EDCI/HOBt-Mediated Coupling : Reacting with primary amines forms secondary amides (e.g., with benzylamine) .

-

Reductive Amination : Conversion to tertiary amines using aldehydes and NaBH₃CN .

Table 5: Amide Coupling Examples

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine, EDCI | DCM, RT, 12h | N-Benzyl-3-(pyrimidin-4-yloxy)pyrrolidine carboxamide | 75 | |

| Acetaldehyde, NaBH₃CN | MeOH, RT, 6h | N-Ethyl tertiary amide | 65 |

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition of the pyrimidin-4-yloxy group with alkenes, forming bicyclic adducts.

Stability Under Physiological Conditions

The compound remains stable in phosphate-buffered saline (pH 7.4) for >24h at 37°C but degrades in acidic environments (pH 2.0) via carboxamide hydrolysis .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an antitumor agent.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the compound's efficacy, it was found to have the following half-maximal inhibitory concentration (IC50) values against specific cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 15.4 |

| MCF-7 | 12.8 |

These results indicate that the compound effectively inhibits cell proliferation and may induce apoptosis in breast cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. It has been shown to inhibit key inflammatory mediators, particularly cyclooxygenase (COX) enzymes.

Inhibition of COX Enzymes

The compound demonstrated significant inhibition of COX-2 activity, with an IC50 value comparable to established anti-inflammatory drugs:

| Compound | COX Inhibition IC50 (μM) |

|---|---|

| This compound | 0.05 |

| Celecoxib | 0.04 |

This suggests its potential utility in treating inflammatory conditions .

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial properties of the compound, indicating effectiveness against various bacterial strains.

Antibacterial Effects

Preliminary tests showed significant antibacterial activity against:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could be developed into a broad-spectrum antibacterial agent .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Anti-inflammatory Therapies : The inhibition of COX enzymes indicates potential use in managing inflammatory diseases.

- Antimicrobial Agents : Its effectiveness against bacterial strains suggests applicability in treating infections.

Wirkmechanismus

The mechanism of action of N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-methoxyethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide: Similar structure with a pyridine ring instead of a pyrimidine ring.

N-(2-ethoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Biologische Aktivität

N-(2-methoxyethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- IUPAC Name : this compound

This structure features a pyrrolidine ring, a pyrimidine moiety, and a methoxyethyl group, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit potent anticancer activity. A study reported that related pyrrolo[2,3-d]pyrimidine compounds showed significant inhibitory effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values in the low micromolar range .

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 5.29 ± 0.58 |

| HeLa | 3.72 ± 0.91 |

| MCF-7 | 9.23 ± 0.56 |

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes related to cancer progression and inflammation. For instance, it has been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways that affect cellular proliferation and survival .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the methoxyethyl group and the pyrimidine moiety in enhancing the compound's potency. Modifications to these groups have been shown to significantly affect biological activity. For instance, replacing certain substituents on the pyrrolidine ring can lead to increased lipophilicity and improved cellular uptake, thereby enhancing anticancer activity .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

- Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on NAPE-PLD, with findings indicating that structural modifications can lead to increased potency .

- Antimycobacterial Activity : Related compounds have shown activity against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections alongside cancer therapy .

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-18-7-5-14-12(17)16-6-3-10(8-16)19-11-2-4-13-9-15-11/h2,4,9-10H,3,5-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSGEEOFJBOTJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(C1)OC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.